molecular formula C8H7BrF2O2 B13432778 3-Bromo-5-(2,2-difluoroethoxy)phenol

3-Bromo-5-(2,2-difluoroethoxy)phenol

Cat. No.: B13432778
M. Wt: 253.04 g/mol
InChI Key: KUNFYLRCTJECMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2,2-difluoroethoxy)phenol is a chemical compound with the molecular formula C8H7BrF2O2 It is characterized by the presence of a bromine atom, a difluoroethoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic halogenation of phenol with bromine, followed by the reaction with 2,2-difluoroethanol under suitable conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 3-Bromo-5-(2,2-difluoroethoxy)phenol may involve continuous flow processes to ensure safety and efficiency. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then converted to the desired product through subsequent reactions . This method offers advantages such as reduced side reactions, improved yield, and energy savings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2-difluoroethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce quinones.

Scientific Research Applications

3-Bromo-5-(2,2-difluoroethoxy)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2-difluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoroethoxy groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(2,2-difluoroethoxy)phenol is unique due to the specific positioning of the bromine and difluoroethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

3-bromo-5-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H7BrF2O2/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8,12H,4H2

InChI Key

KUNFYLRCTJECMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(F)F)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.